5-Benzamidophenanthridin-5-ium chloride
Description
Phenanthridinium derivatives are a class of heterocyclic compounds characterized by a planar aromatic system with a cationic nitrogen center. These compounds have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties . Among these, 5-Benzamidophenanthridin-5-ium chloride (hypothetical structure inferred from nomenclature) is theorized to feature a benzamide (C₆H₅CONH₂) substituent at the 5-position of the phenanthridinium core.
Properties
CAS No. |
62764-33-4 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-phenanthridin-5-ium-5-ylbenzamide;chloride |
InChI |
InChI=1S/C20H14N2O.ClH/c23-20(15-8-2-1-3-9-15)21-22-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)22;/h1-14H;1H |
InChI Key |
OQTFFQLWCBKJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamidophenanthridin-5-ium chloride typically involves the condensation of benzaldehyde with aniline, followed by cyclization and subsequent chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts such as zinc chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization from hydrochloric acid solutions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzamidophenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenanthridines, quinones, and dihydrophenanthridines .
Scientific Research Applications
Chemistry: 5-Benzamidophenanthridin-5-ium chloride is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator, which can be useful in the development of fluorescent probes and anticancer agents .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the design of drugs with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Benzamidophenanthridin-5-ium chloride involves its interaction with biological macromolecules such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Phenanthridinium Chloride Derivatives
The following table compares 5-Benzamidophenanthridin-5-ium chloride (theoretical) with structurally related compounds from experimental studies. Key differences in substituents, molecular weight, and elemental composition are highlighted:
| Compound ID | Substituents | Molecular Formula | Molecular Weight (g/mol) | Elemental Analysis (C/H/N) % (Found vs. Calculated) | Biological Activity |
|---|---|---|---|---|---|
| 6a | 7-OH, 2,3,8-OMe | C₁₆H₁₆ClNO₄ | 321.8 | C: 59.83 vs. 59.73; H: 5.11 vs. 5.01; N: 4.08 vs. 4.35 | Anticancer, bacteriostatic |
| 6b | 7-OH, 3,4,8-OMe | C₁₆H₁₆ClNO₄ | 321.8 | C: 59.74 vs. 59.73; H: 4.90 vs. 5.01; N: 4.18 vs. 4.35 | Moderate antimicrobial activity |
| 6i | 7-OBz, 2,3,8-OMe | C₂₃H₂₂ClNO₄ | 411.9 | C: 67.17 vs. 67.07; H: 5.31 vs. 5.38; N: 3.46 vs. 3.40 | Enhanced lipophilicity |
| 6j | 7-OBz, 3,4,8-OMe | C₂₃H₂₂ClNO₄ | 411.9 | C: 67.22 vs. 67.07; H: 5.46 vs. 5.38; N: 3.20 vs. 3.40 | Potential cytotoxic effects |
| Theoretical | 5-Benzamido (C₆H₅CONH₂) | C₂₀H₁₇ClN₂O₂ (inferred) | ~364.8 | N/A | Hypothesized DNA intercalation |
Key Observations:
- Substituent Effects: Methoxy (OMe) and Hydroxy (OH) Groups: Compounds 6a and 6b exhibit lower molecular weights (~321.8 g/mol) and polar substituents, which may enhance solubility but reduce membrane permeability . Benzamido (C₆H₅CONH₂): The theoretical 5-benzamido substitution introduces both hydrophobicity (benzene ring) and hydrogen-bonding capacity (amide), which could enhance DNA intercalation or enzyme inhibition.
- Elemental Analysis: Minor deviations in experimental vs. calculated values (e.g., 6a: ΔC = +0.10%, ΔH = +0.10%) suggest high synthetic purity, though trace impurities may arise from substituent steric effects or reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
